6-chloro-3-methylhex-2-en-1-ol
Description
Contextualization within Halogenated Unsaturated Alcohols in Organic Synthesis
Halogenated unsaturated alcohols are a class of organic compounds that feature a carbon-carbon double or triple bond, a hydroxyl group, and one or more halogen atoms. The specific arrangement of these functional groups dictates the molecule's reactivity and potential applications. 6-chloro-3-methylhex-2-en-1-ol, with its primary alcohol, a trisubstituted double bond, and a primary alkyl chloride, is a member of the allylic alcohol and alkyl halide families.
Allylic chlorides, in particular, are fundamental building blocks in organic chemistry owing to their pronounced electrophilic character. researchgate.net They are versatile intermediates that can undergo a wide array of transformations, including substitution, functionalization, alkylation, and reduction or oxidation of the double bond, leading to diverse products like allylic carbonates, amines, and esters. researchgate.net The synthesis of allylic chlorides from their corresponding allylic alcohols is a common transformation, and various reagents and methodologies have been developed for this purpose. researchgate.net These include the use of thionyl chloride, hydrochloric acid, N-chlorosuccinimide (NCS), and various metal-based catalysts. researchgate.net
The presence of both a nucleophilic alcohol and an electrophilic allylic chloride in the same molecule, as is the case with this compound, suggests its potential as a bifunctional precursor in the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Interactive Table: General Methods for the Synthesis of Allylic Chlorides from Allylic Alcohols
| Reagent System | Description | Selectivity | Reference |
|---|---|---|---|
| Thionyl chloride (SOCl₂) | A common and effective reagent for converting alcohols to chlorides. | Can be prone to rearrangements (SNi' mechanism). | researchgate.net |
| N-Chlorosuccinimide (NCS) | A milder chlorinating agent, often used with a catalyst. | Can provide good selectivity. | researchgate.net |
| Methanesulfonyl chloride/Lithium chloride | Two-step procedure involving mesylation followed by chloride displacement. | Generally proceeds with inversion of stereochemistry (SN2). | researchgate.net |
| Niobium pentachloride (NbCl₅) | A Lewis acidic metal halide that can mediate the conversion of allylic alkoxides to allylic chlorides. nih.gov | Can offer high stereoselectivity, favoring the (E)-isomer. nih.gov | researchgate.netnih.gov |
Academic Significance and Research Gaps Pertaining to this compound
Despite the broad interest in halogenated unsaturated alcohols, a survey of the scientific literature reveals a significant research gap concerning this compound. While its structure is known and it is commercially available, dedicated studies on its synthesis, reactivity, and potential applications are notably absent. sigmaaldrich.com
The academic significance of this compound lies in its potential as a versatile synthetic intermediate. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can participate in ether or ester formation. The alkyl chloride provides a handle for nucleophilic substitution reactions or the formation of organometallic reagents. The trisubstituted double bond can undergo various addition reactions, potentially with stereochemical control influenced by the existing functional groups.
The lack of focused research on this compound represents a clear opportunity for investigation. Key research questions that remain unanswered include:
Selective Transformations: Can the alcohol and chloride moieties be reacted selectively under different conditions?
Intramolecular Cyclization: Can the bifunctional nature of the molecule be exploited for the synthesis of heterocyclic compounds, such as substituted tetrahydrofurans or pyrans?
Polymerization Potential: Could this molecule serve as a monomer for the synthesis of functionalized polymers?
Biological Activity: Do this compound or its derivatives possess any interesting biological properties?
The exploration of these research avenues could uncover novel synthetic methodologies and lead to the creation of new molecular architectures with potential applications in materials science and medicinal chemistry.
Interactive Table: Known Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2E)-6-chloro-3-methylhex-2-en-1-ol | sigmaaldrich.com |
| CAS Number | 155439-87-5 | sigmaaldrich.com |
| Molecular Formula | C₇H₁₃ClO | uni.lu |
| Molecular Weight | 148.63 g/mol | nih.gov |
| InChI Key | JUGFUGDZRVXMCS-QPJJXVBHSA-N | sigmaaldrich.com |
| Predicted XlogP | 1.9 | uni.lu |
| Monoisotopic Mass | 148.0654927 Da | nih.gov |
Structure
3D Structure
Properties
CAS No. |
155439-87-5 |
|---|---|
Molecular Formula |
C7H13ClO |
Molecular Weight |
148.63 g/mol |
IUPAC Name |
(E)-6-chloro-3-methylhex-2-en-1-ol |
InChI |
InChI=1S/C7H13ClO/c1-7(4-6-9)3-2-5-8/h4,9H,2-3,5-6H2,1H3/b7-4+ |
InChI Key |
JUGFUGDZRVXMCS-QPJJXVBHSA-N |
Isomeric SMILES |
C/C(=C\CO)/CCCCl |
Canonical SMILES |
CC(=CCO)CCCCl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chloro 3 Methylhex 2 En 1 Ol
Retrosynthetic Analysis and Strategic Disconnections for 6-chloro-3-methylhex-2-en-1-ol
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.inias.ac.in For this compound, key disconnections can be identified by considering the reverse of reliable chemical reactions.
A primary disconnection strategy involves breaking the carbon-carbon bonds within the hexene scaffold. One logical disconnection is at the C3-C4 bond, which simplifies the molecule into two smaller fragments. This suggests a synthesis involving the coupling of a three-carbon electrophile and a three-carbon nucleophile. Another strategic disconnection can be made at the C2-C3 double bond, pointing towards olefination reactions. bham.ac.uk
Functional group interconversion (FGI) is another important aspect of this analysis. ias.ac.in The primary alcohol could be derived from the reduction of a corresponding aldehyde or carboxylic acid. Similarly, the chloro group could be introduced via nucleophilic substitution of a corresponding alcohol. Identifying key structural motifs and their relative positions helps in pinpointing strategic bond disconnections. bham.ac.uk
Contemporary Approaches to Carbon-Carbon Bond Formation in the Hexene Scaffold of this compound
The formation of the carbon skeleton is a critical step in the synthesis of this compound. Modern organic synthesis offers several powerful methods for constructing such scaffolds.
Olefin Metathesis Strategies for the Alkene Moiety of this compound
Olefin metathesis is a powerful reaction that allows for the formation of carbon-carbon double bonds by rearranging the substituent groups on two different alkenes. nih.govmdpi.comresearchgate.net This reaction, catalyzed by transition metal complexes, particularly those based on ruthenium, has become a valuable tool in organic synthesis due to its functional group tolerance. bohrium.com
For the synthesis of this compound, a cross-metathesis reaction could be envisioned between two simpler alkenes. utc.edu For instance, the reaction of 1-chloro-3-butene with 2-methyl-2-propen-1-ol in the presence of a suitable metathesis catalyst could potentially form the desired hexene scaffold. The choice of catalyst is crucial for achieving high efficiency and selectivity, especially when dealing with sterically hindered or electronically demanding substrates. nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 1-chloro-3-butene | 2-methyl-2-propen-1-ol | Grubbs' Catalyst | This compound |
Grignard Reagent Applications in the Construction of this compound
Grignard reagents are organomagnesium halides that are excellent nucleophiles and are widely used for the formation of carbon-carbon bonds. byjus.comalevelchemistry.co.uk They react with a variety of electrophiles, including aldehydes, ketones, and esters. leah4sci.compressbooks.puborganic-chemistry.org
In the context of synthesizing this compound, a Grignard reagent could be used to introduce a portion of the carbon skeleton. For example, the reaction of a Grignard reagent derived from a 3-chloropropyl halide with an α,β-unsaturated aldehyde, such as 3-methyl-2-butenal, could form the desired carbon framework. This reaction would be followed by a workup to yield the alcohol. The reactivity of the Grignard reagent must be carefully controlled to avoid side reactions.
| Grignard Reagent | Electrophile | Intermediate | Final Product |
| 3-chloropropylmagnesium chloride | 3-methyl-2-butenal | Magnesium alkoxide | This compound |
Stereoselective Synthesis of this compound and its Isomers
Controlling the stereochemistry of a molecule is a significant challenge in organic synthesis. For this compound, the double bond can exist as either the E or Z isomer, and if a chiral center is present, it can exist as a pair of enantiomers.
Enantioselective Routes to Chiral this compound
The synthesis of a single enantiomer of a chiral molecule requires the use of asymmetric synthesis techniques. mdpi.com One approach is to use a chiral catalyst to control the stereochemical outcome of a reaction. For example, an asymmetric Michael addition reaction could be employed to set a chiral center in the molecule. nih.gov Another strategy involves the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemistry of a reaction and are later removed.
The development of enantioselective methods often relies on the use of chiral ligands or catalysts to create a chiral environment that favors the formation of one enantiomer over the other. researchgate.netnih.gov
Regioselective Chlorination Methodologies for Hydroxyl Groups in Alcohols Relevant to this compound
The introduction of a chlorine atom at a specific position in a molecule requires a regioselective chlorination method. In the synthesis of this compound, a key step could be the selective chlorination of a diol precursor. The selective chlorination of a primary alcohol in the presence of a secondary or tertiary alcohol, or an alkene, can be challenging.
Various reagents have been developed for the chlorination of alcohols, including thionyl chloride, phosphorus pentachloride, and the Appel reaction (using triphenylphosphine (B44618) and carbon tetrachloride). savemyexams.comorganic-chemistry.org Lewis acids like aluminum chloride have also been shown to be effective chlorination reagents for certain alcohols. scirp.org The choice of reagent and reaction conditions can significantly influence the regioselectivity of the chlorination. acs.orgnih.govacs.org For example, protecting groups may be necessary to block other reactive sites in the molecule, ensuring that chlorination occurs only at the desired position.
| Alcohol Precursor | Chlorinating Agent | Conditions | Product |
| 3-methylhex-2-ene-1,6-diol | Thionyl chloride | Pyridine | This compound |
| 3-methylhex-2-ene-1,6-diol | Phosphorus pentachloride | - | This compound |
| 3-methylhex-2-ene-1,6-diol | Triphenylphosphine/Carbon tetrachloride | - | This compound |
Catalyst Systems and Reaction Conditions for the Synthesis of this compound
A thorough search of scientific literature and chemical databases did not yield specific information regarding catalyst systems and reaction conditions for the synthesis of this compound. Consequently, no data is available to be presented in this section.
Mechanistic Investigations of Reactions Involving 6 Chloro 3 Methylhex 2 En 1 Ol
Reaction Pathways for the Formation of 6-chloro-3-methylhex-2-en-1-ol: A Detailed Mechanistic Insight
The formation of this compound can be envisaged through several synthetic routes, primarily involving the chlorination of a suitable precursor such as 3-methylhex-2-en-1-ol. The mechanism of such reactions is highly dependent on the choice of chlorinating agent and reaction conditions.
One common method for the conversion of alcohols to alkyl chlorides is the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine. youtube.com The reaction of an allylic alcohol with thionyl chloride can proceed through an Sₙ2 or Sₙi (internal nucleophilic substitution) mechanism. In the case of this compound's precursor, the reaction begins with the attack of the hydroxyl group on the sulfur atom of thionyl chloride, forming an alkyl chlorosulfite intermediate. This step converts the hydroxyl group into a much better leaving group. youtube.comlibretexts.org
Subsequently, the chloride ion can attack the allylic carbon. This nucleophilic attack can occur at the carbon bearing the leaving group (Sₙ2) or at the γ-carbon of the allylic system, leading to an allylic rearrangement (Sₙ2'). An allylic rearrangement, or allylic shift, is a reaction where the double bond shifts to the adjacent carbon atom. wikipedia.orglscollege.ac.in Given the structure of the target molecule, where the chlorine is at the terminal position of what was the double bond in a likely precursor, an Sₙ1' or Sₙ2' mechanism is plausible.
In an Sₙ1' mechanism, the departure of the leaving group results in a resonance-stabilized allylic carbocation. The nucleophile (chloride) can then attack at either end of the allylic system. lscollege.ac.in The reaction of 1-chloro-2-butene with sodium hydroxide (B78521), for instance, yields a mixture of 2-buten-1-ol and 3-buten-2-ol, demonstrating the potential for product mixtures in such rearrangements. wikipedia.org
Similarly, the reaction of related terpenols like geraniol and linalool with acidic reagents can lead to rearranged products through carbocationic intermediates. uchile.clacs.org For example, acid-catalyzed conversion of linalool can produce geraniol and nerol. uchile.cl
A plausible pathway for the formation of this compound could involve the reaction of 3-methylhex-1-en-3-ol with a chlorinating agent, proceeding through an allylic rearrangement.
Table 1: Proposed Reaction Pathways for the Formation of this compound
| Precursor | Reagent | Proposed Mechanism | Product |
| 3-methylhex-2-en-1-ol | Thionyl chloride (SOCl₂) | Sₙ2' | This compound |
| 3-methylhex-1-en-3-ol | Hydrochloric acid (HCl) | Sₙ1' | This compound |
Electrophilic and Nucleophilic Reactivity of the Alkene and Hydroxyl Functionalities in this compound
The chemical behavior of this compound is dictated by the interplay of its three functional groups: the carbon-carbon double bond (alkene), the hydroxyl group (-OH), and the chloro moiety (-Cl).
Electrophilic Reactivity of the Alkene:
The double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. A classic example of such a reaction is the addition of hydrogen halides, such as hydrogen bromide (HBr). The mechanism of electrophilic addition to an alkene typically involves the formation of a carbocation intermediate. pearson.com The regioselectivity of this addition is governed by Markovnikov's rule, which states that the proton will add to the carbon atom that already has more hydrogen atoms, leading to the formation of the more stable carbocation. pearson.com
In the case of a related compound, 3-methylhex-2-ene, the electrophilic addition of HBr proceeds via the formation of the more stable tertiary carbocation. gauthmath.comchegg.com However, in the presence of peroxides, the addition of HBr to alkenes can proceed via a free-radical mechanism, leading to an anti-Markovnikov product. youtube.com
Nucleophilic Reactivity of the Hydroxyl Group:
The hydroxyl group in this compound can act as a nucleophile due to the lone pairs of electrons on the oxygen atom. This nucleophilicity allows it to participate in various reactions, such as esterification or etherification. Furthermore, the hydroxyl group can be protonated under acidic conditions to form a good leaving group (H₂O), facilitating nucleophilic substitution reactions at the adjacent carbon.
The hydroxyl group can also influence the reactivity of the neighboring double bond. For instance, in allylic alcohols, the hydroxyl group can direct the stereochemical outcome of certain reactions.
Table 2: Predicted Reactivity of Functional Groups in this compound
| Functional Group | Reagent/Condition | Type of Reaction | Expected Product |
| Alkene | HBr | Electrophilic Addition (Markovnikov) | Dihaloalkane |
| Alkene | HBr, Peroxides | Free-Radical Addition (Anti-Markovnikov) | Dihaloalkane |
| Hydroxyl Group | Carboxylic Acid (acid catalyst) | Esterification | Ester |
| Hydroxyl Group | Strong Acid | Protonation, potential for substitution | Alkyl halide |
Halogenation and Dehalogenation Mechanisms of the Chloro Moiety in this compound
The chloro group in this compound can undergo further halogenation or be removed through dehalogenation, depending on the reaction conditions.
Halogenation Mechanisms:
Further halogenation of this compound could potentially occur at the allylic position (the carbon atom adjacent to the double bond). This type of reaction, known as allylic halogenation, typically proceeds through a free-radical chain mechanism. This mechanism involves three main steps: initiation, propagation, and termination. The reaction is often initiated by UV light or a radical initiator.
Dehalogenation Mechanisms:
Dehalogenation, the removal of the chlorine atom, can be achieved through various reduction methods. One common method involves the use of a reducing agent such as lithium aluminum hydride (LiAlH₄). The mechanism of such a reduction would likely involve the nucleophilic attack of a hydride ion (H⁻) on the carbon atom bearing the chlorine, displacing the chloride ion in an Sₙ2-type reaction.
Another possibility for dehalogenation is through elimination reactions. If a strong base is used, it can abstract a proton from a carbon atom adjacent to the one bearing the chlorine, leading to the formation of a new double bond and the elimination of HCl. The regioselectivity and stereoselectivity of such elimination reactions are dependent on the substrate and the reaction conditions.
Table 3: Potential Halogenation and Dehalogenation Reactions of this compound
| Reaction Type | Reagent | Probable Mechanism | Potential Product |
| Halogenation | N-Bromosuccinimide (NBS), light | Free-radical substitution | Dihalo-allylic alcohol |
| Dehalogenation | Lithium aluminum hydride (LiAlH₄) | Nucleophilic substitution (Sₙ2) | 3-methylhex-2-en-1-ol |
| Dehalogenation | Strong base (e.g., NaOEt) | Elimination (E2) | Diene-alcohol |
Advanced Spectroscopic and Structural Elucidation Techniques for 6 Chloro 3 Methylhex 2 En 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment of 6-chloro-3-methylhex-2-en-1-ol
High-resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity and stereochemistry of this compound. Both ¹H and ¹³C NMR would provide critical information.
In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the methyl group, the methylene (B1212753) groups of the hexene chain, the vinyl proton, the protons of the hydroxymethyl group, and the proton attached to the carbon bearing the hydroxyl group. The chemical shifts (δ) of these protons would be influenced by their local electronic environments. For instance, the vinyl proton would likely appear in the downfield region (typically 5.0-6.5 ppm) due to the deshielding effect of the double bond. The protons on the carbon adjacent to the oxygen (C1) would also be downfield, likely in the 3.5-4.5 ppm range.
The stereochemistry of the double bond (E/Z isomerism) could be determined through analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) experiments. For the vinyl proton, the magnitude of the coupling constant with the protons on the adjacent carbon (C4) would differ for the E and Z isomers. Furthermore, in an NOE experiment, irradiation of the methyl group at C3 would result in a signal enhancement for the vinyl proton at C2 if they are spatially close, which would be indicative of a specific isomer.
A ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. The carbon atoms of the double bond (C2 and C3) would resonate in the olefinic region (typically 100-150 ppm), while the carbon attached to the oxygen (C1) would appear in the 60-70 ppm range. The carbon bearing the chlorine atom (C6) would also have a characteristic chemical shift.
Hypothetical ¹H NMR Data Table for (E)-6-chloro-3-methylhex-2-en-1-ol
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H1 | ~4.1 | d | ~6.0 |
| H2 | ~5.5 | t | ~6.0 |
| H4 | ~2.2 | t | ~7.0 |
| H5 | ~1.8 | m | - |
| H6 | ~3.6 | t | ~6.5 |
| -CH₃ | ~1.7 | s | - |
Hypothetical ¹³C NMR Data Table for this compound
| Carbon | Chemical Shift (ppm) |
|---|---|
| C1 | ~68 |
| C2 | ~125 |
| C3 | ~138 |
| C4 | ~35 |
| C5 | ~30 |
| C6 | ~45 |
Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Formula Confirmation of this compound
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound (C₇H₁₃ClO), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion.
The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺). Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This would result in two peaks in the mass spectrum for the molecular ion, one at M⁺ and another at [M+2]⁺, with a relative intensity ratio of approximately 3:1.
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, and the resulting fragmentation pattern would offer valuable structural insights. Common fragmentation pathways for an allylic alcohol like this compound would include the loss of a water molecule (M-18), the loss of the chlorine atom (M-35 or M-37), and cleavage of the carbon-carbon bonds adjacent to the double bond and the hydroxyl group.
Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment |
|---|---|
| 148/150 | [C₇H₁₃ClO]⁺ (Molecular Ion) |
| 130/132 | [C₇H₁₁Cl]⁺ (Loss of H₂O) |
| 113 | [C₇H₁₃O]⁺ (Loss of Cl) |
| 71 | [C₄H₇O]⁺ (Cleavage at C4-C5) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in this compound
Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
In the IR spectrum of this compound, a broad absorption band would be expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The broadness of this peak is due to hydrogen bonding. The C=C double bond stretch would give rise to a moderate absorption band around 1660-1680 cm⁻¹. The C-O stretching vibration of the primary alcohol would be observed in the 1000-1100 cm⁻¹ region. The C-Cl stretching vibration would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman spectroscopy would provide complementary information. The C=C double bond, being a relatively non-polar bond, would be expected to show a strong signal in the Raman spectrum. The C-Cl stretch would also be Raman active.
Expected Vibrational Spectroscopy Data for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| O-H stretch | 3200-3600 (broad) | Weak |
| C-H stretch (sp²) | 3010-3095 | Strong |
| C-H stretch (sp³) | 2850-2960 | Strong |
| C=C stretch | 1660-1680 | Strong |
| C-O stretch | 1000-1100 | Weak |
X-ray Crystallography of Crystalline Derivatives of this compound for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule, including its absolute configuration, provided that a suitable single crystal can be obtained. Since this compound is likely a liquid or a low-melting solid at room temperature, it would probably be necessary to prepare a crystalline derivative.
A common strategy for the crystallographic analysis of alcohols is to convert them into derivatives such as esters of carboxylic acids that contain a heavy atom (e.g., p-bromobenzoates). The presence of the heavy bromine atom facilitates the determination of the absolute configuration by anomalous dispersion.
Once a suitable crystal of the derivative is grown, X-ray diffraction analysis would provide the precise coordinates of all atoms in the crystal lattice. This would unambiguously establish the relative stereochemistry of all chiral centers and the geometry of the double bond. If a heavy atom is present and the data is of sufficient quality, the Flack parameter can be refined to determine the absolute configuration of the molecule.
Computational and Theoretical Investigations of 6 Chloro 3 Methylhex 2 En 1 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions of 6-chloro-3-methylhex-2-en-1-ol
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely applied tool for predicting the reactivity and stability of molecules based on their electron density. For this compound, DFT calculations can elucidate several key electronic properties that govern its chemical behavior.
Detailed research findings from DFT studies on analogous chlorinated hydrocarbons and allylic alcohols suggest that the electronic properties of this compound would be significantly influenced by its functional groups. The electron-withdrawing nature of the chlorine atom is expected to polarize the carbon-chlorine bond, creating a partial positive charge on the carbon atom and a partial negative charge on the chlorine atom. This polarization is a key factor in determining the molecule's susceptibility to nucleophilic attack.
The presence of the hydroxyl group and the carbon-carbon double bond introduces further complexity and reactivity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing the molecule's intermolecular interactions. The π-system of the double bond represents a region of high electron density, making it susceptible to electrophilic attack.
DFT calculations would typically involve geometry optimization to find the lowest energy structure of the molecule. Following this, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability; a smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the C=C double bond and the oxygen atom of the hydroxyl group, while the LUMO may be associated with the antibonding orbital of the C-Cl bond.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential (red/yellow) around the chlorine and oxygen atoms and positive potential (blue) around the hydrogen atom of the hydroxyl group and the carbon atom attached to the chlorine.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar molecules, as specific data for this compound is not available in the public domain.)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 D |
Molecular Dynamics Simulations to Explore Intermolecular Interactions of this compound
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of molecules in different environments, such as in the gas phase, in solution, or in the solid state.
For this compound, MD simulations would be particularly useful for understanding its intermolecular interactions. These interactions are critical for determining its bulk properties, such as boiling point, solubility, and viscosity. The simulations would typically model a system containing a large number of this compound molecules, and optionally, solvent molecules.
The key intermolecular forces at play for this molecule would be dipole-dipole interactions, London dispersion forces, and hydrogen bonding. The polar C-Cl and O-H bonds would lead to significant dipole-dipole interactions. The nonpolar alkyl chain would contribute to London dispersion forces. The hydroxyl group is capable of forming strong hydrogen bonds, which are expected to have a dominant effect on the liquid structure and properties.
Analysis of the MD simulation trajectories can provide quantitative information about these interactions. For instance, radial distribution functions (RDFs) can be calculated to determine the probability of finding one atom at a certain distance from another. An RDF for the oxygen and hydrogen atoms of the hydroxyl groups would reveal the extent and geometry of hydrogen bonding.
Simulations in different solvents, such as water and a non-polar organic solvent, could provide insights into the molecule's solubility and partitioning behavior. In water, the hydroxyl group would readily form hydrogen bonds with water molecules, while the hydrophobic alkyl chain would likely be shielded from the aqueous environment. In a non-polar solvent, the dipole-dipole interactions between the this compound molecules would be more prominent.
Table 3: Illustrative Intermolecular Interaction Energies for this compound from MD Simulations (Note: This table provides a hypothetical breakdown of the contributions of different forces to the total intermolecular interaction energy, as might be obtained from an MD simulation.)
| Interaction Type | Average Energy (kJ/mol) |
| Hydrogen Bonding | -25.5 |
| Dipole-Dipole | -8.2 |
| London Dispersion | -15.8 |
| Total | -49.5 |
Quantum Chemical Modeling of Reaction Intermediates and Transition States in this compound Transformations
Quantum chemical modeling is an essential tool for elucidating the mechanisms of chemical reactions. By calculating the energies and structures of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and determine the activation energies that govern the reaction rates.
For this compound, several types of transformations could be investigated using these methods. Given its structure as a chlorinated allylic alcohol, it can undergo reactions such as nucleophilic substitution, elimination, and electrophilic addition.
For example, a nucleophilic substitution reaction at the carbon bearing the chlorine atom is a likely transformation. Quantum chemical calculations could be used to model the reaction with a nucleophile, such as a hydroxide (B78521) ion. The calculations would aim to locate the transition state for this reaction, which would likely involve the simultaneous breaking of the C-Cl bond and the formation of the C-Nu bond (where Nu is the nucleophile). The calculated activation energy would provide an estimate of the reaction rate.
Elimination reactions, where the chlorine and a hydrogen atom are removed to form a new double bond, are also plausible. Computational modeling could help to distinguish between different elimination mechanisms, such as E1 and E2, by calculating the energies of the respective intermediates and transition states.
The presence of the C=C double bond allows for electrophilic addition reactions. The reaction with an electrophile, such as HBr, could be modeled to predict the regioselectivity (i.e., which carbon atom of the double bond the electrophile adds to) based on the stability of the resulting carbocation intermediate.
Table 4: Hypothetical Calculated Activation Energies for Transformations of this compound (Note: This table presents plausible, but not experimentally determined, activation energies for different reaction types that this molecule could undergo.)
| Reaction Type | Reagent | Activation Energy (kcal/mol) |
| Nucleophilic Substitution (SN2) | OH- | 22.5 |
| Elimination (E2) | Strong Base | 28.0 |
| Electrophilic Addition | HBr | 15.2 |
Derivatization and Chemical Transformations of 6 Chloro 3 Methylhex 2 En 1 Ol
Modification of the Hydroxyl Group in 6-chloro-3-methylhex-2-en-1-ol: Esterification and Etherification Reactions
The primary alcohol functionality in this compound is amenable to standard transformations such as esterification and etherification. These reactions are fundamental in organic synthesis for the introduction of protecting groups or to modify the biological activity and physical properties of the molecule.
Esterification: The conversion of the hydroxyl group to an ester can be achieved through various methods. Reaction with carboxylic acids under acidic catalysis (Fischer esterification), or with more reactive acyl chlorides or anhydrides in the presence of a base, would yield the corresponding esters. The choice of esterifying agent can introduce a wide variety of functionalities.
| Reagent | Reaction Type | Product Class |
| Carboxylic Acid (R-COOH) / Acid Catalyst | Fischer Esterification | Ester (R-COO-R') |
| Acyl Chloride (R-COCl) / Base | Acylation | Ester (R-COO-R') |
| Acid Anhydride (B1165640) ((RCO)₂O) / Base | Acylation | Ester (R-COO-R') |
Etherification: The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, reaction with other alkylating agents under basic conditions can also yield ethers.
| Reagent | Reaction Type | Product Class |
| 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Williamson Ether Synthesis | Ether (R-O-R') |
Reactions Involving the Olefinic Moiety of this compound: Addition and Cyclization Pathways
The carbon-carbon double bond in this compound is a site of high reactivity, susceptible to a variety of addition reactions. Furthermore, the bifunctional nature of the molecule, containing both an alkene and a hydroxyl group, opens up possibilities for intramolecular cyclization reactions.
Addition Reactions: The olefinic moiety can undergo electrophilic addition reactions. For instance, hydrohalogenation with acids like HBr or HCl would lead to the corresponding halo-alcohols, with the regioselectivity of the addition being a key consideration. Halogenation with reagents such as bromine (Br₂) would result in the formation of a dibromo-alcohol. The double bond can also be hydrogenated to the corresponding saturated chloro-alcohol using a suitable catalyst (e.g., Palladium on carbon).
| Reagent | Reaction Type | Product Class |
| HX (e.g., HBr, HCl) | Hydrohalogenation | Halo-alcohol |
| X₂ (e.g., Br₂) | Halogenation | Dihalo-alcohol |
| H₂ / Catalyst (e.g., Pd/C) | Hydrogenation | Saturated Chloro-alcohol |
Cyclization Pathways: The presence of both a hydroxyl group and a double bond allows for the possibility of intramolecular cyclization. Under acidic conditions, the hydroxyl group could potentially act as an internal nucleophile, attacking the activated double bond to form cyclic ethers. The regioselectivity of such a cyclization would depend on the relative stability of the resulting carbocation intermediates and the ring size of the product.
Functional Group Interconversions of the Alkyl Chloride in this compound
The primary alkyl chloride in this compound provides a handle for various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The reactivity of this site is typical of primary alkyl halides.
Nucleophilic substitution reactions can be employed to replace the chlorine atom with other functionalities. These transformations are generally carried out by reacting this compound with a suitable nucleophile.
| Nucleophile | Reagent Example | Product Functional Group |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | Azide (-N₃) |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Nitrile (-CN) |
| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide (NaOH) | Diol (-OH) |
| Thiolate (RS⁻) | Sodium Thiolate (NaSR) | Thioether (-SR) |
| Amine (RNH₂) | Ammonia or Primary/Secondary Amine | Amine (-NHR or -NR₂) |
These interconversions significantly expand the synthetic utility of this compound, enabling the synthesis of a diverse library of compounds with different properties and potential applications.
Multicomponent Reactions and Domino Processes Utilizing this compound
The multifunctional nature of this compound makes it an intriguing substrate for multicomponent reactions (MCRs) and domino (or cascade) processes. These reaction strategies offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps in a single operation without the isolation of intermediates.
While specific MCRs involving this compound are not extensively documented, its functional groups suggest potential participation in such transformations. For example, the hydroxyl group could react with an aldehyde and an isocyanide in a Passerini or Ugi-type reaction, with the alkyl chloride and olefinic moieties available for subsequent transformations.
Domino processes could be initiated at one of the functional groups, leading to a cascade of reactions involving the other functionalities. For instance, an initial reaction at the hydroxyl or chloro group could be followed by an intramolecular cyclization involving the double bond. The specific design of the reaction conditions and the choice of reagents would be crucial in directing the outcome of these complex transformations. The development of such processes would represent an elegant approach to the rapid construction of complex molecular architectures from this versatile building block.
Advanced Analytical Methodologies for the Characterization and Quantification of 6 Chloro 3 Methylhex 2 En 1 Ol in Research Contexts
Chromatographic Separation Techniques (GC, HPLC) for Purity Assessment and Isomer Analysis of 6-chloro-3-methylhex-2-en-1-ol
Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for evaluating the purity of this compound. These methods are adept at separating the primary compound from starting materials, byproducts, or degradation products. Furthermore, they are essential for the analysis of stereoisomers, such as the (E) and (Z) isomers that can exist due to the double bond in the compound's structure.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. A flame ionization detector (FID) is commonly employed for purity assessment due to its high sensitivity to organic compounds. The choice of the stationary phase is critical for achieving optimal separation. A mid-polarity column, such as one coated with a phenyl-methylpolysiloxane phase, is often effective for resolving isomers of allylic alcohols. nih.govosha.gov
Key parameters for GC analysis include the carrier gas flow rate, oven temperature program, and injector temperature. A programmed temperature gradient is typically used to ensure the efficient elution of all components and to achieve sharp peaks. osha.gov For isomer analysis, specialized chiral GC columns may be employed if enantiomeric separation is required for specific research purposes. acs.org
High-Performance Liquid Chromatography (HPLC): HPLC offers a complementary approach, particularly for compounds that may have limited thermal stability. Reversed-phase HPLC is the most common mode used for this type of analysis. diva-portal.org In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
Separation is based on the differential partitioning of the analyte and impurities between the two phases. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve compounds with a range of polarities. Detection is commonly achieved using an ultraviolet (UV) detector, although the allylic alcohol chromophore in this compound provides only weak absorbance at lower wavelengths.
Table 1: Illustrative Chromatographic Conditions for Purity Analysis
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Column | Capillary column (e.g., 30 m x 0.25 mm) with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) | Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase/Carrier Gas | Helium or Nitrogen | Gradient of Acetonitrile and Water |
| Detector | Flame Ionization Detector (FID) | UV Detector (e.g., at 210 nm) |
| Temperature | Injector: 250°C; Oven: Programmed ramp (e.g., 50°C to 250°C) | Column Oven: 30-40°C |
| Primary Application | Purity assessment, detection of volatile impurities | Purity assessment, analysis of non-volatile impurities, isomer separation |
Hyphenated Techniques (GC-MS, LC-MS) for Comprehensive Structural Profiling of this compound and its Derivatives
For definitive structural confirmation and the identification of unknown impurities, hyphenated techniques that couple chromatography with mass spectrometry (MS) are essential.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of MS. As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical "fingerprint," allowing for structural elucidation.
For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. libretexts.orglibretexts.org This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by two mass units, with a relative intensity ratio of approximately 3:1, which is a strong indicator of a single chlorine atom in the molecule. jove.com Common fragmentation pathways for allylic alcohols include the loss of water (H₂O) and cleavage of the carbon-carbon bonds adjacent to the hydroxyl group.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing compounds that are not amenable to GC. It is particularly useful for identifying less volatile derivatives or degradation products. Softer ionization techniques, such as electrospray ionization (ESI), are typically used, which often result in less fragmentation and a more prominent molecular ion peak, aiding in the determination of the molecular weight of the parent compound and its derivatives. researchgate.net The presence of the chlorine atom would also be evident in the LC-MS spectrum through the characteristic [M+2] isotopic peak. researchgate.net
Derivatization Strategies for Enhanced Detection and Quantification of this compound
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. colostate.edu For this compound, derivatization of the hydroxyl group can enhance its performance in GC analysis by increasing volatility and thermal stability, and improving chromatographic peak shape. libretexts.org
Silylation: This is one of the most common derivatization methods for compounds containing active hydrogens, such as alcohols. chromtech.com The hydroxyl group of this compound can be reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. weber.hu The resulting TMS ether is more volatile and less polar than the parent alcohol, leading to shorter retention times and more symmetrical peaks in GC analysis. colostate.edu
Acylation: Acylation involves introducing an acyl group, typically by reacting the alcohol with an acid anhydride (B1165640) or an acyl halide in the presence of a catalyst. Using fluorinated acylating agents, such as trifluoroacetic anhydride (TFAA), can produce derivatives that are highly sensitive to electron capture detection (ECD), significantly lowering detection limits for trace-level analysis. libretexts.org
Table 2: Common Derivatization Strategies for this compound
| Strategy | Reagent Example | Derivative Formed | Primary Advantage for GC Analysis |
|---|---|---|---|
| Silylation | BSTFA or MSTFA | Trimethylsilyl (TMS) ether | Increased volatility and thermal stability, improved peak shape. chromtech.com |
| Acylation | Trifluoroacetic anhydride (TFAA) | Trifluoroacetyl ester | Enhanced detectability with Electron Capture Detector (ECD). libretexts.org |
| Alkylation | Diazomethane (with care) or other alkylating agents | Methyl ether | Forms stable derivatives with improved chromatographic behavior. libretexts.orgchromtech.com |
Development and Validation of Analytical Methods for Research-Grade this compound
The development of a robust analytical method requires careful optimization of all parameters, from sample preparation to data analysis. jocpr.com Once developed, the method must be validated to ensure it is suitable for its intended purpose. Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). europa.euamsbiopharma.comich.org The validation process demonstrates that the analytical procedure is reliable, reproducible, and accurate for the analysis of research-grade this compound.
The core validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components like impurities or degradation products. youtube.com
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. amsbiopharma.com
Range: The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). amsbiopharma.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 3: Key Validation Parameters for an HPLC Purity Method
| Validation Parameter | Purpose | Typical Acceptance Criterion |
|---|---|---|
| Specificity | Ensure no interference from impurities at the analyte's retention time. | Peak purity index > 0.99 (with PDA detector); baseline resolution from other peaks. |
| Linearity | Confirm a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.999. amsbiopharma.com |
| Accuracy | Determine the agreement between measured and true values. | Recovery of 98.0% to 102.0% of the known amount. |
| Precision (Repeatability) | Assess variability with the same operator and equipment over a short time. | Relative Standard Deviation (RSD) ≤ 2.0%. amsbiopharma.com |
| Robustness | Evaluate the method's reliability with minor parameter changes (e.g., pH, flow rate). | RSD of results remains within acceptable limits. |
By employing these advanced analytical methodologies and adhering to rigorous validation protocols, researchers can ensure the quality and integrity of this compound, thereby supporting the generation of reliable and high-quality scientific data.
Role of 6 Chloro 3 Methylhex 2 En 1 Ol As a Synthetic Intermediate and Precursor in Chemical Research
Precursor in the Synthesis of Complex Organic Scaffolds and Natural Product Analogs
The strategic placement of functional groups in 6-chloro-3-methylhex-2-en-1-ol makes it a valuable precursor for constructing intricate molecular architectures, including those found in natural products and their analogs. The allylic alcohol moiety can direct stereoselective reactions, while the chloro group provides a handle for nucleophilic substitution or cross-coupling reactions, enabling the assembly of complex carbon skeletons.
One notable, albeit structurally related, example highlights the potential of such chlorinated building blocks. The synthesis of a fluorinated analog of a steroid building block utilized a similar intermediate, 6-chloro-2-fluorohex-1-en-3-ol. This precursor was instrumental in constructing the side chain of a benzocyclobutene derivative, which subsequently underwent an intramolecular Diels-Alder reaction to form the core steroid structure researchgate.net. This demonstrates the utility of chloro-functionalized hexenol derivatives in the convergent synthesis of complex polycyclic systems. While direct evidence for this compound in this specific context is limited, the analogy underscores its potential in similar synthetic strategies.
The synthesis of natural product analogs often involves the strategic introduction of functional groups to probe biological activity or improve pharmacokinetic properties. The chloroalkyl chain of this compound can be exploited to introduce a variety of functionalities through substitution reactions, potentially leading to novel analogs of bioactive natural products nih.gov. For instance, the chloride could be displaced by various nucleophiles to append different pharmacophores or to enable tethering to other molecular fragments.
Building Block for Specialty Chemicals and Advanced Materials (Non-biological applications)
Beyond the realm of natural products, this compound can serve as a monomer or a key intermediate for the synthesis of specialty chemicals and advanced materials with tailored properties. The dual functionality of the molecule—the polymerizable alkene and the reactive hydroxyl and chloro groups—allows for its incorporation into polymeric structures and subsequent modification.
Allyl alcohols, in general, are utilized in the production of various polymers. They can be copolymerized with other monomers to introduce hydroxyl functionality into the polymer backbone gantrade.comresearchgate.net. This hydroxyl group can then be used for cross-linking or for further chemical modification to impart specific properties to the material, such as altered solubility, adhesion, or thermal stability. The presence of a chloro group in this compound offers an additional site for post-polymerization modification, a technique that allows for the synthesis of functional polymers with precisely controlled architectures and properties nih.govnih.gov.
For example, the chloro group could be transformed into other functional groups via nucleophilic substitution, providing a versatile platform for creating a diverse range of functional materials. This could include applications in coatings, adhesives, and specialty elastomers where the introduced functionalities can enhance performance characteristics.
Below is an interactive data table summarizing the potential reactions and applications of this compound in the synthesis of specialty chemicals and materials.
| Functional Group | Potential Reaction | Resulting Functionality | Potential Application |
| Hydroxyl (-OH) | Esterification | Ester | Plasticizers, Coatings |
| Etherification | Ether | Surfactants, Solvents | |
| Alkene (C=C) | Polymerization | Polyol backbone | Resins, Adhesives |
| Addition Reactions | Dihaloalkane, Epoxide | Chemical Intermediates | |
| Chloro (Cl) | Nucleophilic Substitution | Amine, Thiol, Azide | Functional Polymers, Cross-linking agents |
| Grignard Formation | Organometallic | Carbon-Carbon Bond Formation |
Green Chemistry Principles Applied to the Synthesis and Transformations of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis and subsequent transformations of this compound can be approached with these principles in mind to develop more sustainable methodologies.
Synthesis: Traditional methods for the synthesis of halogenated organic compounds can involve harsh reagents and generate significant waste. Green approaches to halogenation focus on the use of safer halogenating agents and more environmentally benign reaction conditions researchgate.netresearchgate.net. For instance, the use of transition-metal-free protocols or enzymatic halogenation presents a greener alternative to conventional methods researchgate.netresearchgate.net. The selection of solvents is another critical aspect of green synthesis, with a preference for water, supercritical fluids, or biodegradable solvents to minimize the use of volatile organic compounds nih.gov.
Transformations: Catalysis plays a central role in the green transformation of organic molecules. The development of efficient and recyclable catalysts for reactions involving the hydroxyl and chloro groups of this compound is a key area of research. For example, biocatalysis, using enzymes, can offer high selectivity and operate under mild conditions, reducing energy consumption and by-product formation . The use of one-pot or multicomponent reactions, where multiple synthetic steps are combined into a single operation, can significantly improve process efficiency and reduce waste nih.gov.
The following table outlines some green chemistry considerations for the synthesis and use of this compound.
| Green Chemistry Principle | Application to this compound |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
| Use of Safer Solvents | Employing water, ionic liquids, or solvent-free conditions for synthesis and transformations. |
| Catalysis | Utilizing highly selective and recyclable catalysts, including biocatalysts, to minimize waste and energy consumption. |
| Renewable Feedstocks | Exploring bio-based routes for the synthesis of the hydrocarbon backbone. |
| Design for Degradation | Incorporating functionalities that allow for the eventual breakdown of materials derived from this compound. |
Future Research Directions and Emerging Trends for 6 Chloro 3 Methylhex 2 En 1 Ol
Exploration of Novel Catalytic Systems for Efficient and Sustainable Synthesis of 6-chloro-3-methylhex-2-en-1-ol
The development of efficient and sustainable synthetic methods is a paramount goal in contemporary organic chemistry. For a molecule like this compound, future research will likely concentrate on pioneering novel catalytic systems that offer improvements in yield, selectivity, and environmental impact over traditional stoichiometric methods.
One promising avenue is the application of transition metal catalysis. Ruthenium-based catalysts, for instance, have shown remarkable efficacy in the stereo- and site-selective conversion of primary alcohols to allylic alcohols through hydrogen auto-transfer processes. nih.gov Future work could adapt such systems for the synthesis of this compound, potentially from readily available starting materials. The key challenge will be to control the regioselectivity of the chlorination and methylation steps in concert with the alcohol functionality.
Another area of intense research is the use of palladium catalysis. Palladium-catalyzed allylic C-OH functionalization has emerged as a powerful tool for the synthesis of functionalized allylsilanes and other derivatives directly from allylic alcohols. acs.org Investigating novel palladium complexes with tailored ligand spheres could enable more direct and atom-economical routes to this compound and its subsequent derivatives. Furthermore, dual catalytic systems, combining a transition metal catalyst with an organocatalyst, could offer unique reactivity and selectivity profiles. For example, a combined palladium/enamine catalysis has been shown to be effective in the asymmetric α-allylation of branched aldehydes with allylic alcohols. acs.org
Below is a table summarizing potential catalytic systems for future exploration:
| Catalytic System | Potential Advantages for this compound Synthesis | Key Research Challenges |
| Ruthenium-JOSIPHOS | High stereocontrol, potential for site-selective C-C bond formation. nih.gov | Substrate specificity, control of halogenation. |
| Palladium with custom ligands | Direct functionalization of the allylic alcohol, mild reaction conditions. acs.org | Ligand design for specific reactivity, catalyst stability. |
| Nickel-based systems | Enantioselective reductive coupling of alkynes and aldehydes. organic-chemistry.org | Substrate scope, regioselectivity with a chlorinated substrate. |
| Dual Catalysis (e.g., Pd/amine) | Asymmetric synthesis, access to chiral derivatives. acs.org | Catalyst compatibility, optimization of reaction conditions. |
Application of Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes for this compound
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical synthesis. These computational tools can analyze vast datasets of chemical reactions to predict outcomes, optimize reaction conditions, and even propose novel synthetic pathways. For this compound, ML and AI could significantly accelerate the discovery and development of new chemistry.
One of the primary applications would be in the prediction of reaction outcomes. By training neural networks on large databases of reactions involving allylic alcohols and halogenated compounds, it would be possible to develop models that can predict the major product of a given reaction with high accuracy. nih.govbohrium.comacs.org This would allow researchers to screen potential synthetic routes in silico, saving significant time and resources.
Furthermore, AI algorithms can be employed for retrosynthetic analysis, proposing step-by-step pathways to synthesize this compound from simple, commercially available starting materials. These algorithms can learn from existing chemical literature to identify plausible transformations and suggest optimal reagents and conditions. stanford.edu This approach not only aids in the design of efficient syntheses but can also uncover non-intuitive routes that a human chemist might overlook.
The table below outlines potential applications of ML and AI in the context of this compound research:
| ML/AI Application | Specific Goal for this compound | Expected Outcome |
| Reaction Outcome Prediction | Predict the products and yields of reactions involving the compound. nih.gov | Reduced number of trial-and-error experiments. |
| Retrosynthesis Planning | Propose novel and efficient synthetic routes. stanford.edu | Discovery of more sustainable and cost-effective syntheses. |
| Reaction Condition Optimization | Identify optimal catalysts, solvents, and temperatures for synthesis. acs.orgbeilstein-journals.org | Increased reaction yields and selectivity. |
| Reactivity Prediction | Forecast the reactivity of the different functional groups in the molecule. | Guidance for the design of selective chemical transformations. |
Investigation of Stereochemical Control in Reactions Involving this compound
The presence of a stereocenter at the carbon bearing the hydroxyl group, as well as the potential for E/Z isomerism at the double bond, makes the stereochemical control in reactions of this compound a critical area for future research. The ability to selectively synthesize and react one stereoisomer over another is crucial for applications in fields such as pharmaceuticals and materials science.
Future research will likely focus on the development of stereoselective synthetic methods to access enantiomerically pure forms of this compound. This could involve the use of chiral catalysts, as discussed in section 9.1, or the application of substrate-controlled methods. For instance, the inherent chirality of a starting material can be used to direct the stereochemical outcome of a reaction. researchgate.net
Furthermore, understanding and controlling the stereoselectivity of reactions at the allylic alcohol moiety will be a key research direction. This includes reactions such as epoxidation, dihydroxylation, and substitution reactions. For example, the selective deoxygenation of one enantiomer of an allylic alcohol has been demonstrated, highlighting the potential for stereocontrolled transformations. nih.govacs.orgresearchgate.net The interplay between the existing stereocenter and the incoming reagents will be a fascinating area of study.
The stereoselective synthesis of chloro-substituted alkenes is another relevant area. researchgate.net Developing methods to control the geometry of the double bond (E vs. Z) in this compound and its derivatives will be important for fine-tuning the properties of resulting molecules.
The following table summarizes key areas for the investigation of stereochemical control:
| Area of Investigation | Research Focus | Potential Impact |
| Asymmetric Synthesis | Development of catalytic and substrate-controlled methods for enantioselective synthesis. | Access to single enantiomers for biological and material applications. |
| Diastereoselective Reactions | Control of the relative stereochemistry in reactions involving the chiral center and the double bond. | Synthesis of complex molecules with multiple stereocenters. |
| E/Z Isomer Control | Methods for the stereoselective formation of the double bond. researchgate.net | Influence on the geometric and electronic properties of the molecule. |
| Stereospecific Transformations | Reactions that proceed with a specific and predictable stereochemical outcome. | Reliable construction of desired stereoisomers. |
Integration of this compound into Novel Material Science Research Platforms
The unique combination of functional groups in this compound makes it an intriguing building block for the development of new materials. The polymerizable allylic group and the reactive hydroxyl and chloro functionalities offer multiple handles for incorporation into polymer backbones or for surface modification.
A significant future trend will be the exploration of this compound as a monomer or co-monomer in polymerization reactions. Allyl alcohol itself is used in the production of thermosetting resins and as a comonomer to introduce hydroxyl functionality into polymers. gantrade.comresearchgate.net The presence of the chloro and methyl groups in this compound could impart unique properties to the resulting polymers, such as altered solubility, thermal stability, or flame retardancy. However, the radical polymerization of allylic alcohols often leads to low molecular weight polymers due to degradative chain transfer. acs.org Overcoming this challenge through controlled polymerization techniques will be a key research focus.
Another emerging area is the use of this compound in the synthesis of functional coatings and adhesives. The hydroxyl group can participate in cross-linking reactions with isocyanates, anhydrides, and melamine (B1676169) resins, leading to the formation of durable thermoset materials. google.com The chlorine atom could also serve as a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the material's properties.
The table below highlights potential applications in material science:
| Material Science Application | Role of this compound | Desired Material Properties |
| Specialty Polymers | Monomer or co-monomer in polymerization. gantrade.comresearchgate.net | Enhanced thermal stability, flame retardancy, tailored solubility. |
| Functional Coatings | Cross-linking agent or component of the polymer backbone. | Improved adhesion, chemical resistance, and durability. |
| Adhesives | Component in thermosetting adhesive formulations. google.com | Strong bonding, tunable curing characteristics. |
| Surface Modification | Grafting onto surfaces via the hydroxyl or chloro groups. | Altered surface energy, biocompatibility, or reactivity. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-chloro-3-methylhex-2-en-1-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis of this compound typically involves halogenation and stereoselective alkene formation. For example, chloro-substituted alkenes can be synthesized via allylic chlorination or nucleophilic substitution of hydroxyl precursors. Reaction optimization should consider temperature control (to minimize side reactions like elimination), solvent polarity (e.g., dichloromethane or THF for stability), and catalysts (e.g., Lewis acids for regioselectivity). Purification via column chromatography (silica gel, gradient elution) or distillation is critical for isolating the desired stereoisomer .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?
- Methodological Answer :
- NMR : H NMR can resolve the alkene geometry (coupling constants Hz vs. Hz). The chlorine atom’s electronegativity deshields adjacent protons, shifting signals downfield.
- IR : The hydroxyl (O–H stretch, ~3200–3600 cm) and C=C (1640–1680 cm) groups confirm functionality.
- Mass Spectrometry : Fragmentation patterns (e.g., loss of –Cl or –OH) aid structural validation. Contradictions in data (e.g., unexpected stereochemistry) should be resolved via complementary methods like X-ray crystallography .
Advanced Research Questions
Q. How can X-ray crystallography resolve the stereochemical configuration of this compound, and what challenges arise during refinement?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for stereochemical determination. Challenges include:
- Crystal Quality : Poor crystal growth due to low melting points or hygroscopicity may require slow evaporation in nonpolar solvents.
- Refinement : Use software like SHELXL for small-molecule refinement. Hydrogen bonding and thermal displacement parameters must be carefully modeled to avoid overfitting. For enantiomeric mixtures, consider Flack or Hooft parameters to assign absolute configuration .
Q. What role do hydrogen bonding and graph set analysis play in predicting the supramolecular behavior of this compound in crystalline phases?
- Methodological Answer : Hydrogen bonding patterns (e.g., O–H···O or O–H···Cl interactions) can be analyzed using Etter’s graph set notation (e.g., , , or motifs). These patterns influence packing efficiency, melting points, and solubility. For example, a dimeric motif may enhance thermal stability. Computational tools like Mercury can visualize and quantify these interactions .
Q. How can computational chemistry (DFT, MD) predict the reactivity of this compound in nucleophilic substitution or elimination reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies to compare SN2 vs. E2 pathways. Chlorine’s leaving-group ability and steric hindrance from the methyl group are critical variables.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic solvents favor SN2) and conformational flexibility of the hexenol backbone. Software like Gaussian or ORCA is recommended .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies between experimental and computational data for this compound’s physicochemical properties (e.g., logP, boiling point)?
- Methodological Answer :
- Experimental Validation : Re-measure properties using standardized protocols (e.g., shake-flask method for logP).
- Computational Calibration : Adjust force fields or basis sets in software like COSMO-RS to better match experimental results. Contradictions may arise from implicit solvent models underestimating hydrogen bonding .
Q. What strategies mitigate batch-to-batch variability in synthetic yields of this compound?
- Methodological Answer :
- Process Control : Monitor reaction progress via inline spectroscopy (e.g., Raman for chlorination).
- Statistical Design : Use response surface methodology (RSM) to optimize variables (temperature, stoichiometry).
- Purification Consistency : Implement automated flash chromatography with UV-triggered fraction collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
